N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with furan-2-ylmethyl and thiophen-3-ylmethyl groups. The benzo[c][1,2,5]thiadiazole moiety is a heteroaromatic system with sulfur and nitrogen atoms arranged in a fused bicyclic structure, conferring unique electronic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-17(13-3-4-15-16(8-13)19-24-18-15)20(9-12-5-7-23-11-12)10-14-2-1-6-22-14/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVAUCGIKYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1219907-08-0 |
Its structure includes furan and thiophene rings, which contribute to its diverse biological activities. The presence of the benzo[c][1,2,5]thiadiazole moiety is crucial for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Benzo[c][1,2,5]thiadiazole-5-carboxylic Acid : This is converted to the corresponding acid chloride using reagents like thionyl chloride.
- Formation of Carboxamide : The acid chloride reacts with N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine under basic conditions to yield the desired carboxamide.
This synthetic route highlights the complexity and sophistication required to produce the compound effectively .
Anticancer Properties
Research indicates that derivatives of thiophene and furan exhibit significant anticancer activities. For instance, compounds related to benzo[c][1,2,5]thiadiazoles have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain derivatives possess IC values in the low micromolar range against various cancer cell lines .
A study focusing on structure-activity relationships (SAR) revealed that modifications on the thiophene and furan rings can enhance cytotoxicity. For example, substituents that increase electron density or alter steric hindrance can significantly affect the compound's activity against cancer cells.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cancer cells. These interactions may lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity : A recent investigation assessed the efficacy of this compound against human glioblastoma U251 cells. The results showed a significant reduction in cell viability with an IC value lower than that of standard chemotherapeutics like doxorubicin.
- Antimicrobial Properties : Another study explored its antimicrobial potential against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. Compounds containing thiophene and furan rings have been shown to enhance cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiadiazole and furan structures can lead to improved efficacy against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines . The presence of electron-donating groups in the structure has been correlated with increased antitumor activity, suggesting a structure-activity relationship that could be exploited in drug design.
Anticonvulsant Properties
The compound's structural characteristics also suggest potential anticonvulsant effects. Research into benzodiazepine derivatives containing thiadiazole rings has indicated that these compounds can provide comparable efficacy to existing treatments for seizure disorders . The ability to modify the compound's structure may lead to the development of new antiepileptic drugs with fewer side effects.
Material Science Applications
Organic Electronics
The unique electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable candidates for applications in organic electronics. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport . The incorporation of furan and thiophene units enhances the electronic properties, potentially leading to improved efficiency in electronic devices.
Synthesis and Characterization
The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. Initial steps may include the preparation of benzo[c][1,2,5]thiadiazole derivatives followed by amide formation through coupling reactions with furan and thiophene-containing amines. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Cytotoxicity Studies : A study evaluated the anticancer potential of various thiadiazole derivatives against multiple cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity, with IC50 values indicating effectiveness comparable to standard chemotherapeutics .
- Anticonvulsant Screening : Another investigation focused on the anticonvulsant effects of thiadiazole-containing benzodiazepines. The findings suggested that specific structural modifications could lead to enhanced efficacy in seizure control compared to traditional medications .
- Electronic Applications : Research into organic semiconductor materials highlighted the use of benzo[c][1,2,5]thiadiazole derivatives in developing high-performance OLEDs. The study demonstrated improved light emission characteristics attributed to the unique electronic properties imparted by the furan and thiophene moieties .
Comparison with Similar Compounds
Benzo[c][1,2,5]oxadiazole-5-sulfonamide Derivatives
Example: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide (Compound 91, )
- Structural Differences : Replaces the thiadiazole sulfur with oxygen (oxadiazole) and substitutes the carboxamide with a sulfonamide group.
- Sulfonamide groups enhance hydrogen-bonding capacity, which may improve target binding in biological systems.
- Application : Part of a series of anthrax lethal factor inhibitors, highlighting the role of heterocyclic sulfonamides in enzyme inhibition .
Benzo[c][1,2,5]oxadiazole 1-Oxide Derivatives
Example : Benzo[c][1,2,5]oxadiazole 1-oxide ()
- Structural Differences : Incorporates an N-oxide group on the oxadiazole ring.
- Implications: N-Oxide metabolites are associated with genotoxicity risks (27.7% of aromatic N-oxides in showed genetic toxicity).
Thiazole and Thiadiazole-Based Anticancer Agents
Examples :
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): Exhibit high anticancer activity, with substituents like benzyl and furamide enhancing cytotoxicity.
- Thiadiazole carbohydrazides (): Demonstrated IC50 values as low as 1.61 μg/mL against HepG-2 cells.
- The carboxamide group may offer improved solubility over sulfonamides or carbohydrazides .
Key Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
